molecular formula C11H11NO4 B6260927 3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid CAS No. 843664-91-5

3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B6260927
CAS No.: 843664-91-5
M. Wt: 221.2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 3-methoxyaniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-hydroxyphenyl)carbamoyl]prop-2-enoic acid
  • 3-[(3-chlorophenyl)carbamoyl]prop-2-enoic acid
  • 3-[(3-nitrophenyl)carbamoyl]prop-2-enoic acid

Uniqueness

3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

843664-91-5

Molecular Formula

C11H11NO4

Molecular Weight

221.2

Purity

95

Origin of Product

United States

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